![molecular formula C17H14ClNOS B6328044 N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide CAS No. 1274904-38-9](/img/structure/B6328044.png)
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide, also known as DMCBT, is a synthetic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects and has been used to study a variety of biological processes.
科学研究应用
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used in various scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various hormones on the reproductive system. It has also been used to study the effects of various hormones on the cardiovascular system. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used to study the effects of various environmental toxins on the nervous system.
作用机制
The mechanism of action of N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, leading to the activation of various biochemical pathways. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to interact with various enzymes, leading to the activation of various metabolic pathways.
Biochemical and Physiological Effects
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been shown to have neuroprotective effects and to be neurogenic. It has also been shown to have anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life in the body, making it difficult to use in long-term experiments.
未来方向
There are a number of potential future directions for N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide. One potential direction is to explore its potential use as an anti-cancer drug. Another potential direction is to explore its potential use as a neuroprotective agent. In addition, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide could be further studied to determine its potential use as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide could be further studied to determine its potential use as a drug for the treatment of neurological disorders.
合成方法
N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can be synthesized by a variety of methods. One method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as pyridine. The reaction yields the desired product in good yields. Another method is the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzo[b]thiophen-2-yl chloride in the presence of a base such as potassium carbonate. This method yields the desired product in excellent yields.
属性
IUPAC Name |
N-(3-chloro-1-benzothiophen-2-yl)-N-(2,5-dimethylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-11-7-8-12(2)14(9-11)19(10-20)17-16(18)13-5-3-4-6-15(13)21-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLBFZMWYLMCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

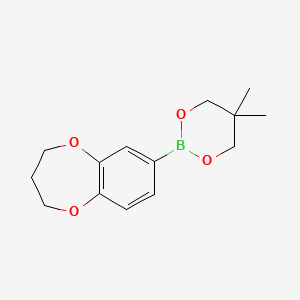
![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)
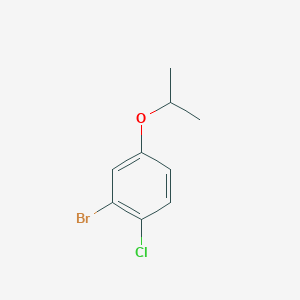
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)


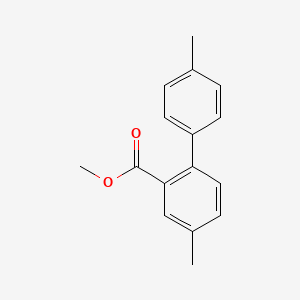
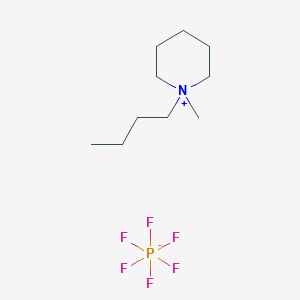
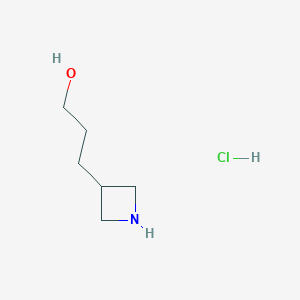
![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
